diammonium adipate chemical properties and structure
diammonium adipate chemical properties and structure
An In-depth Technical Guide on Diammonium Adipate: Chemical Properties and Structure
Introduction
Diammonium adipate, also known by its IUPAC name bis(azanium) hexanedioate, is the ammonium salt of adipic acid.[1][2] This organic compound is formed through the neutralization of the two carboxylic acid groups of adipic acid with ammonia.[3] It presents as a white crystalline solid that is soluble in water.[4][5] Industrially, diammonium adipate and its derivatives are significant as precursors in the synthesis of polyamides, most notably Nylon 6,6.[3][6] Its utility also extends to the food industry as an acidity regulator, where it is designated by the E number E359.[1] This document provides a comprehensive overview of the core chemical properties, structure, synthesis, and analytical characterization of diammonium adipate, tailored for researchers and professionals in chemical and drug development fields.
Chemical and Physical Properties
The fundamental physicochemical properties of diammonium adipate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₆H₁₆N₂O₄ | [1][2][7] |
| Molecular Weight | 180.20 g/mol | [2][7][][9] |
| Appearance | White crystalline solid/powder | [4][][10] |
| Melting Point | 152 °C | [] |
| Boiling Point | 338.5 - 392.5 °C at 760 mmHg | [7][] |
| Density | 1.25 g/cm³ | [] |
| Solubility | Soluble in water; practically insoluble in alcohol. | [4] |
| pH | 6.5 - 7.5 | [10] |
| Vapor Pressure | 2.96 x 10⁻⁷ mmHg at 25°C | [7] |
| CAS Number | 3385-41-9 | [1][2] |
Chemical Structure and Crystallography
Diammonium adipate is an ionic compound consisting of two ammonium cations (NH₄⁺) and one adipate dianion (C₆H₈O₄²⁻). The adipate anion is derived from adipic acid, a six-carbon dicarboxylic acid. The stability of the salt is maintained by the electrostatic attraction between the positively charged ammonium ions and the negatively charged carboxylate groups, as well as a network of hydrogen bonds.[3]
The three-dimensional structure is stabilized by N-H···O hydrogen bonds between the ammonium and adipate ions.[3] While detailed crystallographic data for pure diammonium adipate is not extensively documented in public literature, studies on related long-chain polymethylenediammonium adipates, such as hexamethylenediammonium adipate (the direct precursor to Nylon 6,6), reveal well-defined crystal structures, typically in monoclinic space groups.[3][11] These related structures are characterized by layers of ions linked by extensive hydrogen bonding networks.[11]
Caption: Chemical structure of Diammonium Adipate.
Synthesis and Reaction Pathways
The primary method for synthesizing diammonium adipate is a direct acid-base neutralization reaction.[3] This process involves reacting adipic acid with two molar equivalents of ammonia, typically in an aqueous solution.[3][12]
Reaction: C₆H₁₀O₄ (Adipic Acid) + 2 NH₃ (Ammonia) → (NH₄)₂(C₆H₈O₄) (Diammonium Adipate)
This reaction is straightforward and results in a quantitative yield of diammonium adipate.[12] The process is fundamental to the production of nylon salts, which are precursors to polyamides.[3] For instance, the synthesis of Nylon 6,6 involves the reaction of adipic acid with hexamethylenediamine, which first forms the salt hexamethylenediammonium adipate.
Caption: Synthesis pathway of Diammonium Adipate.
Experimental Protocols
Protocol 1: Synthesis of Diammonium Adipate
This protocol describes a laboratory-scale synthesis via neutralization.
-
Materials: Adipic acid, concentrated ammonium hydroxide (28-30% NH₃), distilled water, ethanol.
-
Procedure: a. In a beaker, dissolve a specific mass of adipic acid in a minimal amount of distilled water with gentle heating and stirring until a clear solution is formed.[13] b. Slowly add a stoichiometric amount (2 moles of ammonia per mole of adipic acid) of concentrated ammonium hydroxide to the adipic acid solution.[12][13] The addition should be done carefully as the reaction is exothermic. c. Stir the mixture to ensure the reaction goes to completion, forming a clear solution of diammonium adipate. d. To isolate the product, the salt can be precipitated by adding a solvent in which it is insoluble, such as ethanol, and cooling the mixture. e. Filter the resulting crystalline precipitate and wash with cold ethanol to remove any unreacted starting materials. f. Dry the collected solids in a vacuum oven to yield pure diammonium adipate.[13]
Protocol 2: Spectroscopic Characterization
Characterization of the synthesized diammonium adipate can be performed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
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Infrared (IR) Spectroscopy: a. Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[14] Specific functional groups absorb at characteristic frequencies, allowing for their identification. b. Methodology (ATR-FTIR): A small amount of the dried diammonium adipate sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of approximately 4000-400 cm⁻¹. c. Expected Data: The spectrum should confirm the presence of the ammonium and carboxylate ions. Look for characteristic peaks corresponding to the ionized amine group (-NH₄⁺) and the carboxylate group (COO⁻).[15]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Principle: NMR spectroscopy uses a strong magnetic field and radio waves to probe the chemical environment of atomic nuclei (commonly ¹H or ¹³C).[14][16] The resulting spectrum provides information about the connectivity and structure of the molecule. b. Methodology (¹H NMR): Dissolve a small amount of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O), and place it in an NMR tube. The spectrum is then acquired on an NMR spectrometer. c. Expected Data: For the adipate portion of the molecule, two distinct signals are expected due to the symmetry of the C₄H₈ chain.
Spectral Data Summary
| Spectroscopy | Peak/Shift (ppm) | Assignment |
| ¹H NMR (in D₂O) | ~ 2.20 ppm | Protons on carbons adjacent to COO⁻ (α-CH₂) |
| ~ 1.55 ppm | Protons on central carbons (β-CH₂) | |
| FTIR (cm⁻¹) | ~ 2210 cm⁻¹ | Stretching vibration of the ionized amine group (-NH₄⁺) |
| ~ 1521 cm⁻¹ | Deformation vibration of the -NH₄⁺ group | |
| ~ 1648 & 1451 cm⁻¹ | Vibrations of the carboxylate (COO⁻) group |
Note: FTIR peak values are based on data for the similar salt, hexamethylenediammonium adipate, and serve as an expected range.[15] ¹H NMR data is from a direct spectrum of diammonium adipate.[17]
Caption: General experimental workflow for synthesis and analysis.
Safety and Handling
Diammonium adipate should be handled in a well-ventilated area.[18] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[18][19][20] In case of accidental contact, skin should be washed with soap and water, and eyes should be rinsed with water for several minutes.[4][18] The compound should be stored in a tightly closed container in a cool, dry place away from incompatible materials.[4][19] For firefighting, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media.[18]
References
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- 4. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 5. CAS 19090-60-9: Ammonium adipate | CymitQuimica [cymitquimica.com]
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- 12. prepchem.com [prepchem.com]
- 13. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing diammonium adipate - Google Patents [patents.google.com]
- 14. moorparkcollege.edu [moorparkcollege.edu]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
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